2,4,6-Tris(2,4,6-tribromophenoxy)-1,3,5-triazine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Halogenated - Hydrocarbons, Brominated - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Plastics -> Polymer Type -> N.a.. However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name |

2,4,6-tris(2,4,6-tribromophenoxy)-1,3,5-triazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H6Br9N3O3/c22-7-1-10(25)16(11(26)2-7)34-19-31-20(35-17-12(27)3-8(23)4-13(17)28)33-21(32-19)36-18-14(29)5-9(24)6-15(18)30/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDFBPPCACYFGFA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1Br)OC2=NC(=NC(=N2)OC3=C(C=C(C=C3Br)Br)Br)OC4=C(C=C(C=C4Br)Br)Br)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H6Br9N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0058695 | |

| Record name | 2,4,6-Tris-(2,4,6-tribromophenoxy)-1,3,5-triazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0058695 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1067.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Other Solid; Pellets or Large Crystals | |

| Record name | 1,3,5-Triazine, 2,4,6-tris(2,4,6-tribromophenoxy)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

25713-60-4, 56362-01-7 | |

| Record name | 2,4,6-Tris(2,4,6-tribromophenoxy)-1,3,5-triazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25713-60-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4,6-Tris(2,4,6-tribromophenoxy)-1,3,5-triazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025713604 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3,5-Triazine, 2,4,6-tris(tribromophenoxy)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056362017 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3,5-Triazine, 2,4,6-tris(2,4,6-tribromophenoxy)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,3,5-Triazine, 2,4,6-tris(tribromophenoxy)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,4,6-Tris-(2,4,6-tribromophenoxy)-1,3,5-triazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0058695 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3,5-Triazine, 2,4,6-tris(2,4,6-tribromophenoxy) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.119.735 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,4,6-TRIS(2,4,6-TRIBROMOPHENOXY)-1,3,5-TRIAZINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QKS4PD9ZS8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

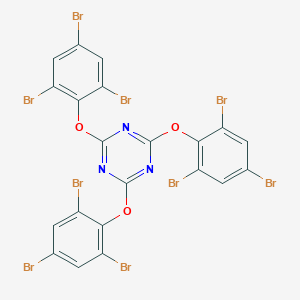

2,4,6-Tris(2,4,6-tribromophenoxy)-1,3,5-triazine molecular structure

An In-depth Technical Guide to the Molecular Structure of 2,4,6-Tris(2,4,6-tribromophenoxy)-1,3,5-triazine

Introduction

This compound, also known as FR-245, is a high-performance brominated flame retardant.[1][2] Its molecular structure, characterized by a central triazine ring bonded to three tribromophenoxy groups, imparts significant thermal stability and flame retardant efficiency.[1][3] This compound is a white to off-white solid with low volatility and is utilized particularly in plastics that require high processing temperatures, such as ABS, PBT, and HIPS.[1][3][4] This guide provides a detailed overview of its molecular structure, physicochemical properties, and a representative synthesis protocol.

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below. The compound's high molecular weight and bromine content are central to its function as a flame retardant.[3] It is sparingly soluble in water but demonstrates solubility in organic solvents like ethanol and acetone.[3]

| Property | Value | Source(s) |

| CAS Number | 25713-60-4 | [4][5][6] |

| Molecular Formula | C₂₁H₆Br₉N₃O₃ | [4][5][6] |

| Molecular Weight | 1067.43 g/mol | [4][5][6] |

| Appearance | White to off-white solid powder | [3][4][5] |

| Melting Point | 225-235 °C | [1][5] |

| Boiling Point | 812.2 °C at 760 mmHg | [5] |

| Density | 2.5 g/cm³ | [5] |

| Vapor Pressure | 2.02E-25 mmHg at 25°C | [5] |

| pKa | -2.43±0.10 (Predicted) | [3] |

Molecular Structure

The core of the molecule is a planar, six-membered 1,3,5-triazine ring, which consists of alternating carbon and nitrogen atoms.[7] Each carbon atom of this heterocyclic ring is bonded to an oxygen atom, which in turn links to a 2,4,6-tribromophenyl group. The overall structure is highly symmetric.

Crystallographic data for this compound is available in the Cambridge Structural Database under the CCDC number 618246.[6] Analysis of this crystal structure provides precise information on bond lengths, bond angles, and the three-dimensional conformation of the molecule. The multiple bromine atoms contribute significantly to the molecule's high density and its efficacy as a flame retardant.[3]

Caption: 2D molecular structure of this compound.

Experimental Protocols

Synthesis of this compound

A common and efficient method for synthesizing this compound involves the reaction of 2,4,6-tribromophenol with cyanuric chloride.[1][8] This method is atom-economical and avoids the use of inorganic bases, thus minimizing waste.[8]

Materials:

-

2,4,6-tribromophenol

-

Cyanuric chloride

-

N-methylimidazole

-

Chlorobenzene (solvent)

Procedure:

-

In a three-necked flask, add 99.3g of 2,4,6-tribromophenol and 120ml of chlorobenzene.[1]

-

Stir and heat the mixture until the 2,4,6-tribromophenol is completely dissolved.[1]

-

Add 24.6g of N-methylimidazole to the solution and stir the reaction at 40°C for 2 hours.[1]

-

Add 18.4g of cyanuric chloride and maintain the reaction temperature between 20°C and 25°C for 4 hours.[1]

-

Monitor the completion of the reaction using Thin Layer Chromatography (TLC).[1]

-

Once the reaction is complete, filter the mixture and wash the resulting filter cake twice with 10ml of chlorobenzene.[1]

-

Combine the filtrates and recover the chlorobenzene under reduced pressure.[1]

-

Dry the resulting white solid to obtain this compound. The expected yield is approximately 98%.[1]

Characterization: The final product can be characterized using various analytical techniques:

-

Melting Point: Determination of the melting point range (expected: 225-229°C).[1]

-

¹H NMR (CDCl₃): Expected to show a singlet at δ 7.67 ppm corresponding to the 6 aromatic protons.[1]

-

¹³C NMR (CDCl₃): Expected peaks at δ 172.51 (3C), 146.14 (3C), 134.78 (6CH), 120.33 (3C), and 118.21 (6C).[1]

-

High-Resolution Mass Spectrometry (HRMS-ESI): Calculated for C₂₁H₆Br₉N₃NaO₃ [M+Na]⁺: 1089.2875; Found: 1089.2798.[1]

Logical Relationship of Synthesis

The synthesis follows a logical progression from reactants to the final product, with an intermediate salt formation step.

Caption: Workflow for the synthesis of the target compound.

References

- 1. Page loading... [wap.guidechem.com]

- 2. 2,4,6-Tris-(2,4,6-tribromophenoxy)-1,3,5-triazine | 25713-60-4 [chemicalbook.com]

- 3. Page loading... [wap.guidechem.com]

- 4. chemicalbook.com [chemicalbook.com]

- 5. echemi.com [echemi.com]

- 6. This compound | C21H6Br9N3O3 | CID 91820 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. CN104761510B - Synthesis method of this compound - Google Patents [patents.google.com]

An In-depth Technical Guide to the Spectral Properties of 2,4,6-Tris(2,4,6-tribromophenoxy)-1,3,5-triazine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for the flame retardant and potential drug development intermediate, 2,4,6-Tris(2,4,6-tribromophenoxy)-1,3,5-triazine. The following sections detail its nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared (IR) spectral properties, along with detailed experimental protocols for its synthesis and characterization.

Spectroscopic Data

The structural elucidation of this compound is supported by various spectroscopic techniques. The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Table 1: ¹H NMR Spectral Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 7.67 | Singlet | 6H | Aromatic C-H |

Table 2: ¹³C NMR Spectral Data

| Chemical Shift (δ, ppm) | Assignment |

| 172.51 | C (Triazine ring) |

| 146.14 | C-O (Phenoxy) |

| 134.78 | C-H (Aromatic) |

| 120.33 | C-Br (Aromatic) |

| 118.21 | C-Br (Aromatic) |

Table 3: High-Resolution Mass Spectrometry (HRMS) Data

| Ion | Calculated m/z | Found m/z |

| [M+Na]⁺ | 1089.2875 | 1089.2798 |

Note: The molecular formula for the neutral molecule is C₂₁H₆Br₉N₃O₃.

Infrared (IR) Spectroscopy

Experimental Protocols

Synthesis of this compound

A common and efficient method for the synthesis of this compound involves the reaction of 2,4,6-tribromophenol with cyanuric chloride in the presence of a base.[1]

Materials:

-

2,4,6-tribromophenol (99.3 g)

-

Cyanuric chloride (18.4 g)

-

N-methylimidazole (24.6 g)

-

Chlorobenzene (120 ml)

Procedure:

-

To a three-necked flask, add 99.3 g of 2,4,6-tribromophenol and 120 ml of chlorobenzene.

-

Stir the mixture and heat until the 2,4,6-tribromophenol is completely dissolved.

-

Add 24.6 g of N-methylimidazole to the solution and stir the reaction at 40°C for 2 hours.

-

Add 18.4 g of cyanuric chloride and maintain the reaction temperature between 20°C and 25°C for 4 hours.

-

The completion of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Filter the reaction mixture and wash the filter cake twice with 10 ml of chlorobenzene.

-

Combine the filtrates and recover the chlorobenzene under reduced pressure.

-

Dry the resulting white solid to obtain this compound.

This method typically results in a high yield (around 98%) of the desired product.[1]

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H and ¹³C NMR spectra were recorded on an unspecified NMR spectrometer.

-

The solvent used for the analysis was deuterated chloroform (CDCl₃).[1]

-

Chemical shifts are reported in parts per million (ppm).

Mass Spectrometry (MS):

-

High-Resolution Mass Spectrometry (HRMS) was performed using an Electrospray Ionization (ESI) source.[1]

-

The data was acquired in positive ion mode, with the sodium adduct ([M+Na]⁺) being observed.

-

Further details on the specific mass analyzer and other instrumental parameters were not available in the consulted literature.

Visualizations

Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

Caption: Synthesis of this compound.

Biotransformation Pathway

In vitro studies using human and rat liver microsomes have shown that this compound can undergo biotransformation to produce 2,4,6-tribromophenol as a major metabolite.

Caption: Biotransformation of the parent compound to its major metabolite.

References

Solubility of 2,4,6-Tris(2,4,6-tribromophenoxy)-1,3,5-triazine in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available solubility data for 2,4,6-Tris(2,4,6-tribromophenoxy)-1,3,5-triazine (CAS No. 25713-60-4). Due to the limited availability of precise quantitative solubility data in publicly accessible literature, this document summarizes the existing qualitative and semi-quantitative information. Furthermore, a detailed, generalized experimental protocol for determining the solubility of a solid compound in organic solvents is provided to enable researchers to generate specific data as required.

Introduction

This compound is a brominated flame retardant characterized by its high molecular weight and thermal stability. Understanding its solubility in various organic solvents is crucial for its application, formulation, and in the context of environmental and toxicological studies. This guide aims to consolidate the known solubility information and provide a practical framework for its experimental determination.

Solubility Data Summary

The solubility of this compound in organic solvents is generally low. The available data is primarily qualitative, with some semi-quantitative information derived from the preparation of analytical standards.

| Solvent | Temperature | Solubility | Data Type |

| Chloroform | Not Specified | Slightly Soluble[1] | Qualitative |

| Dichloromethane | Not Specified | Slightly Soluble[1] | Qualitative |

| Toluene | Not Specified | 50 µg/mL[2] | Semi-Quantitative (Analytical Standard) |

| Water | 20°C | 1 µg/L[1] | Quantitative |

Experimental Protocol for Solubility Determination

The following is a generalized protocol for determining the solubility of a solid compound like this compound in an organic solvent. This method is based on the principle of creating a saturated solution and then quantifying the dissolved solute.

Materials and Equipment

-

Solute: this compound (high purity)

-

Solvents: High-purity organic solvents of interest

-

Analytical balance

-

Vials with screw caps

-

Constant temperature incubator/shaker or water bath

-

Centrifuge

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another appropriate analytical instrument.

Procedure

-

Preparation of a Saturated Solution:

-

Accurately weigh an excess amount of this compound into a vial. The excess is crucial to ensure that a saturated solution is achieved.

-

Add a known volume of the desired organic solvent to the vial.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a constant temperature shaker or water bath set to the desired experimental temperature.

-

Equilibrate the mixture for a sufficient period (e.g., 24-48 hours) to ensure that the dissolution equilibrium is reached. The required time may need to be determined empirically.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vial to stand undisturbed at the experimental temperature for a short period to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the collected supernatant through a syringe filter into a clean vial to remove any undissolved solid particles.

-

Accurately dilute the filtered, saturated solution with the same organic solvent to a concentration that falls within the linear range of the analytical method.

-

-

Quantification:

-

Prepare a series of standard solutions of this compound of known concentrations in the same organic solvent.

-

Analyze the standard solutions using a validated analytical method (e.g., HPLC) to generate a calibration curve.

-

Analyze the diluted sample solution under the same conditions.

-

Determine the concentration of the diluted sample from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the original concentration of the saturated solution by multiplying the concentration of the diluted sample by the dilution factor.

-

Express the solubility in appropriate units, such as g/L, mg/mL, or mol/L.

-

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility.

Caption: Experimental workflow for determining the solubility of a solid in an organic solvent.

References

An In-depth Technical Guide to 2,4,6-Tris(2,4,6-tribromophenoxy)-1,3,5-triazine (CAS Number: 25713-60-4)

For Researchers, Scientists, and Drug Development Professionals

Introduction

This guide provides a comprehensive overview of the chemical and toxicological properties of 2,4,6-Tris(2,4,6-tribromophenoxy)-1,3,5-triazine, identified by CAS number 25713-60-4. While primarily utilized as a brominated flame retardant in various industrial applications, recent toxicological findings have brought this compound to the attention of the life sciences community. This document will delve into its physicochemical characteristics, synthesis, industrial applications, and, most critically for the intended audience, its metabolic fate and toxicological implications.

Chemical and Physical Properties

This compound, also known as TTBP-TAZ, is a high-molecular-weight organobromine compound. Its structure features a central 1,3,5-triazine ring substituted with three 2,4,6-tribromophenoxy groups. This high degree of bromination is key to its flame-retardant properties.

Physicochemical Data

The following table summarizes the key physicochemical properties of this compound.

| Property | Value | Reference(s) |

| Molecular Formula | C₂₁H₆Br₉N₃O₃ | [1] |

| Molecular Weight | 1067.43 g/mol | [1] |

| Appearance | White to off-white powder/solid | [2] |

| Melting Point | 225-235 °C | [3] |

| Boiling Point | 812.2 °C at 760 mmHg | [3] |

| Density | 2.5 g/cm³ | [3] |

| Water Solubility | 1 µg/L at 20°C | [4][5] |

| Solubility in Organic Solvents | Slightly soluble in chloroform and dichloromethane. | [4][5] |

| Vapor Pressure | 2.02 x 10⁻²⁵ mmHg at 25°C | [3] |

| LogP (Octanol-Water Partition Coefficient) | 11.8 - 12.11 | [4][5] |

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of this compound.

| Spectroscopic Data | Observed Values |

| ¹H NMR (CDCl₃) | δ 7.67 (s, 6H) |

| ¹³C NMR (CDCl₃) | δ 172.51, 146.14, 134.78, 120.33, 118.21 |

| HRMS (ESI) | m/z 1089.2798 [M+Na]⁺ (Calculated for C₂₁H₆Br₉N₃NaO₃: 1089.2875) |

Note: NMR data is limited in publicly available sources and may require further experimental verification for detailed structural assignment.

Synthesis

The primary synthesis route for this compound involves the nucleophilic substitution reaction between cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) and 2,4,6-tribromophenol.

General Synthesis Workflow

Caption: General workflow for the synthesis of TTBP-TAZ.

Detailed Experimental Protocol

Based on a patented synthesis method.

Materials:

-

Cyanuric chloride

-

2,4,6-tribromophenol

-

N-methylimidazole (as a base and catalyst)

-

Chlorobenzene (as a solvent)

Procedure:

-

In a reaction vessel, dissolve 2,4,6-tribromophenol in chlorobenzene with stirring and heating.

-

Add N-methylimidazole to the solution and stir for a specified period to form the corresponding salt.

-

Introduce cyanuric chloride to the reaction mixture.

-

Maintain the reaction at a controlled temperature (e.g., 20-25°C) for several hours.

-

Monitor the reaction progress using a suitable analytical technique, such as Thin Layer Chromatography (TLC).

-

Upon completion, filter the reaction mixture to separate the solid product.

-

Wash the filter cake with fresh solvent (chlorobenzene) to remove any unreacted starting materials and byproducts.

-

Recover the solvent from the combined filtrate under reduced pressure.

-

Dry the resulting white solid product to obtain this compound.

Industrial Application: Flame Retardancy

The primary industrial application of this compound is as a flame retardant, particularly in plastics such as high-impact polystyrene (HIPS) and acrylonitrile butadiene styrene (ABS).

Mechanism of Flame Retardancy

Brominated flame retardants like TTBP-TAZ primarily act in the gas phase of a fire.

Caption: Gas-phase flame retardancy mechanism of TTBP-TAZ.

Upon heating, the C-Br bonds in the molecule break, releasing bromine radicals (Br•). These highly reactive radicals interfere with the combustion chain reaction in the flame, primarily by scavenging hydrogen (H•) and hydroxyl (OH•) radicals, which are essential for fire propagation. This action quenches the flame and reduces the rate of heat release.[6][7]

Toxicological Profile and Relevance to Drug Development

Despite its industrial application, recent research has highlighted a significant toxicological concern for this compound, making it a compound of interest for toxicologists and drug development professionals.

Biotransformation to a Toxic Metabolite

In vitro studies using human and rat liver microsomes have demonstrated that TTBP-TAZ is rapidly metabolized to 2,4,6-tribromophenol (2,4,6-TBP), a known toxicant. This biotransformation suggests that exposure to TTBP-TAZ can be an indirect source of 2,4,6-TBP in humans.

In Vitro Metabolism Experimental Protocol

Based on published abstracts.

Objective: To investigate the biotransformation of this compound in liver microsomes.

Materials:

-

This compound

-

Human and/or rat liver microsomes

-

NADPH regenerating system (as a cofactor for cytochrome P450 enzymes)

-

Appropriate buffer solution

Procedure:

-

Incubate this compound with liver microsomes in the presence of the NADPH regenerating system at 37°C.

-

Collect samples at various time points.

-

Quench the reaction (e.g., by adding a cold organic solvent).

-

Extract the parent compound and its metabolites from the reaction mixture.

-

Analyze the extracts using analytical techniques such as liquid chromatography-mass spectrometry (LC-MS) to identify and quantify the metabolites, including 2,4,6-tribromophenol.

Signaling Pathway Implication

In vivo studies in rats have shown that exposure to TTBP-TAZ can lead to the activation of the aryl hydrocarbon receptor (AhR) and promote fatty degeneration in the liver. The AhR is a ligand-activated transcription factor involved in the regulation of xenobiotic-metabolizing enzymes and has been implicated in a variety of toxicological and pathological processes.

Caption: Proposed toxicological pathway of TTBP-TAZ.

Toxicology of the Metabolite: 2,4,6-Tribromophenol (2,4,6-TBP)

2,4,6-TBP is a widely produced brominated phenol and is considered a substance of environmental and toxicological concern.[8][9]

Toxicological Data for 2,4,6-Tribromophenol:

| Endpoint | Species | Route | Value | Reference(s) |

| Acute Oral LD₅₀ | Rat | Oral | 1486 - 3704 mg/kg | [10][11] |

| Acute Dermal LD₅₀ | Rat | Dermal | >2000 mg/kg | [10][11] |

| Skin Irritation | Rabbit | Dermal | Non-irritating | [10][11] |

| Eye Irritation | Rabbit | Ocular | Irritating | [10][11] |

| Skin Sensitization | Guinea Pig | Dermal | Sensitizer | [10][11] |

| Aquatic Toxicity (LC₅₀, 96h) | Fathead Minnow | - | 6.25 mg/L | [10] |

2,4,6-TBP has been shown to cause adverse effects in animal studies, including kidney toxicity in male rats.[12] While not classified as a carcinogen by IARC, its potential for adverse health effects warrants careful consideration, especially in the context of its formation from the metabolism of other compounds like TTBP-TAZ.[10][12]

Conclusion

This compound (CAS 25713-60-4) is an effective brominated flame retardant with well-defined chemical and physical properties. However, its relevance to the fields of toxicology and drug development stems from its biotransformation to the toxic metabolite 2,4,6-tribromophenol. The activation of the aryl hydrocarbon receptor signaling pathway and subsequent adverse hepatic effects observed in animal studies underscore the importance of understanding the metabolic fate of industrial chemicals. For researchers in drug development, the study of such compounds can provide insights into xenobiotic metabolism, receptor-mediated toxicity, and the development of in vitro models for predicting the toxicity of environmental contaminants. Further research is warranted to fully elucidate the toxicokinetics and toxicodynamics of this compound and its metabolites in humans.

References

- 1. This compound | C21H6Br9N3O3 | CID 91820 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Page loading... [guidechem.com]

- 3. echemi.com [echemi.com]

- 4. lookchem.com [lookchem.com]

- 5. 25713-60-4 CAS MSDS (2,4,6-Tris-(2,4,6-tribromophenoxy)-1,3,5-triazine) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. frfabric.com [frfabric.com]

- 7. polymers.co.uk [polymers.co.uk]

- 8. researchgate.net [researchgate.net]

- 9. Environmental concentrations and toxicology of 2,4,6-tribromophenol (TBP) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. chemicalbook.com [chemicalbook.com]

- 11. hpvchemicals.oecd.org [hpvchemicals.oecd.org]

- 12. hhpprtv.ornl.gov [hhpprtv.ornl.gov]

Toxicological Profile of 2,4,6-Tris(2,4,6-tribromophenoxy)-1,3,5-triazine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the current toxicological knowledge of the flame retardant 2,4,6-Tris(2,4,6-tribromophenoxy)-1,3,5-triazine (TTBP-TAZ). Due to the limited availability of direct toxicological data for TTBP-TAZ, this document places a significant emphasis on the toxicological profile of its major and rapidly formed metabolite, 2,4,6-tribromophenol (2,4,6-TBP). This guide synthesizes available data on metabolism, toxicokinetics, acute and sub-chronic toxicity, genotoxicity, reproductive and developmental toxicity, and ecotoxicity. Detailed experimental protocols for key studies are provided, and signaling pathways and experimental workflows are visualized using Graphviz diagrams. All quantitative data is summarized in structured tables for ease of reference and comparison. This document is intended to be a critical resource for researchers, scientists, and professionals in drug development to inform risk assessment and guide future research on this emerging environmental contaminant.

Introduction

This compound (TTBP-TAZ) is a high molecular weight brominated flame retardant used in a variety of consumer products, including plastics for electronic and electrical equipment.[1] Its use has increased as a replacement for other banned or restricted brominated flame retardants.[2] Consequently, understanding its toxicological profile is of paramount importance for assessing potential risks to human health and the environment.

A critical aspect of the toxicology of TTBP-TAZ is its biotransformation. In vitro and in vivo studies have demonstrated that TTBP-TAZ is rapidly metabolized to 2,4,6-tribromophenol (2,4,6-TBP), which accounts for a significant portion of the formed metabolites.[3][4] Therefore, the toxicological properties of 2,4,6-TBP are highly relevant to the overall hazard assessment of TTBP-TAZ. This guide provides a detailed analysis of the toxicological data available for both the parent compound and its primary metabolite.

Metabolism and Toxicokinetics

Biotransformation of TTBP-TAZ

In vitro studies using human and rat liver microsomes have shown that TTBP-TAZ is rapidly metabolized. The primary metabolite identified is 2,4,6-tribromophenol (2,4,6-TBP), which constitutes 87% of all formed metabolites.[3][4] The biotransformation is a crucial step in the toxicokinetics of TTBP-TAZ, as it leads to the formation of a more biologically active compound.

Table 1: In Vitro Biotransformation Rates of TTBP-TAZ in Liver Microsomes [3][5]

| Species | Half-life (hours) | Intrinsic Clearance (CLint, mL/h/mg) |

| Human | 1.1 | 0.62 |

| Rat | 2.2 | 0.32 |

An in vivo study in rats exposed to 250 mg/kg body weight/day of TTBP-TAZ for one week confirmed the formation of 2,4,6-TBP. The metabolite was detected in both blood and liver, while the parent compound, TTBP-TAZ, was not detected in these tissues.[3]

Table 2: Concentration of 2,4,6-TBP in Rats Exposed to TTBP-TAZ [3]

| Tissue | Concentration (µg/g lipid weight) |

| Blood | 270 ± 110 |

| Liver | 50 ± 14 |

Toxicokinetics of 2,4,6-TBP

2,4,6-TBP is rapidly absorbed from the gastrointestinal tract and is also quickly excreted, primarily through urine and feces.[6][7] Studies in rats have shown that after a single oral dose, a significant portion of 2,4,6-TBP is eliminated within 24 hours.[7]

Mechanism of Toxicity: Aryl Hydrocarbon Receptor (AhR) Activation

TTBP-TAZ has been shown to significantly activate the aryl hydrocarbon receptor (AhR) in rats.[3] This activation is a key event in the mechanism of toxicity for many halogenated aromatic hydrocarbons and can lead to a range of downstream effects, including the induction of metabolizing enzymes and the promotion of fatty degeneration in the liver.[3][8]

Figure 1: Proposed signaling pathway for TTBP-TAZ induced toxicity via AhR activation.

Toxicological Profile of this compound (TTBP-TAZ)

Direct toxicological data for TTBP-TAZ is scarce. Information submitted to the European Chemicals Agency (ECHA) suggests that the compound is considered to be of low toxicity.[9] However, this is contested, and further independent studies are needed for a comprehensive assessment.[9] The majority of the known toxicological effects are inferred from the data available for its primary metabolite, 2,4,6-TBP.

Toxicological Profile of 2,4,6-Tribromophenol (2,4,6-TBP)

Acute Toxicity

Table 3: Acute Toxicity of 2,4,6-TBP [6][10]

| Route | Species | Endpoint | Value (mg/kg bw) |

| Oral | Rat | LD50 | 1486 - >5000 |

| Dermal | Rat | LD50 | >2000 |

| Dermal | Rabbit | LD50 | >2000 |

| Inhalation (dust) | Rat | LC50 (4h) | >50,000 mg/m³ |

Irritation and Sensitization

2,4,6-TBP is not considered to be a skin irritant in rabbits but is moderately irritating to the rabbit eye.[6] It has been shown to be a skin sensitizer in guinea pigs.[6][10]

Repeated Dose Toxicity

A combined repeated-dose oral toxicity study with a reproduction/developmental toxicity screening test (OECD TG 422) in rats identified a No-Observed-Adverse-Effect Level (NOAEL) of 100 mg/kg body weight per day.[6][10] At higher doses, effects such as reduced body weight gain, increased liver weights, and changes in blood chemistry were observed.[6]

Table 4: Repeated Dose Toxicity of 2,4,6-TBP in Rats (Oral) [6][11]

| Dose (mg/kg bw/day) | Observed Effects |

| 100 | NOAEL |

| 300 | Salivation, increased blood creatinine in males (LOAEL ) |

| 1000 | Reduced body weight gain, increased liver weights, changes in blood chemistry |

Genotoxicity

The genotoxicity of 2,4,6-TBP has been investigated in a variety of assays with mixed results.

Table 5: Genotoxicity of 2,4,6-TBP [6][12]

| Assay | System | Metabolic Activation | Result |

| Reverse Mutation (Ames test) | S. typhimurium | With & Without | Negative |

| Chromosomal Aberration | Chinese Hamster Cells | With & Without | Positive |

| Micronucleus Assay | Mouse | In vivo | Negative |

| DNA Strand Breaks (Comet Assay) | Human Peripheral Blood Mononuclear Cells | - | Positive |

Reproductive and Developmental Toxicity

The combined repeated dose and reproductive/developmental toxicity screening test (OECD TG 422) in rats established a NOAEL of 300 mg/kg body weight per day for reproductive and developmental effects.[6][10] At 1000 mg/kg bw/day, decreased neonatal viability and body weight were observed.[6][10][11]

Ecotoxicity

The ecotoxicity of TTBP-TAZ has not been extensively studied. However, data is available for its metabolite, 2,4,6-TBP.

Table 6: Ecotoxicity of 2,4,6-TBP [6][10][13]

| Organism | Endpoint | Duration | Value (mg/L) |

| Microalgae (Selenastrum capricornutum) | EC50 (biomass) | 72h | 0.76 |

| Microalgae (Selenastrum capricornutum) | NOEC (biomass) | 72h | 0.22 |

| Daphnids (Daphnia magna) | EC50 (immobilization) | 48h | 0.3 - 5.5 |

| Daphnids (Daphnia magna) | NOEC (reproduction) | 21d | 0.1 |

| Fish (various species) | LC50 | 96h | 0.2 - 6.8 |

Experimental Protocols

In Vitro Biotransformation using Liver Microsomes

Figure 2: General workflow for in vitro biotransformation studies using liver microsomes.

A typical protocol for assessing the in vitro biotransformation of TTBP-TAZ using liver microsomes involves the following steps:

-

Microsome Preparation: Liver microsomes are isolated from human or animal liver tissue by differential centrifugation.[14]

-

Incubation: The incubation mixture typically contains liver microsomes, TTBP-TAZ dissolved in a suitable solvent (e.g., DMSO), a NADPH-regenerating system (to support cytochrome P450 enzyme activity), and a buffer (e.g., phosphate buffer, pH 7.4).[14]

-

Reaction: The reaction is initiated by the addition of the NADPH-regenerating system and incubated at 37°C for a specific time course.

-

Reaction Termination: The reaction is stopped by adding a cold organic solvent, such as acetonitrile or methanol.

-

Analysis: The samples are then centrifuged to pellet the protein, and the supernatant is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the metabolites.

Aryl Hydrocarbon Receptor (AhR) Activation Assay (CALUX)

The Chemically Activated Luciferase Expression (CALUX) bioassay is a common method to assess AhR activation.[15]

-

Cell Culture: A reporter cell line, such as the mouse hepatoma H1L6.1c2 cell line, which contains a luciferase reporter gene under the control of dioxin-responsive elements (DREs), is used.[15][16]

-

Exposure: The cells are exposed to various concentrations of the test substance (TTBP-TAZ) for a defined period (e.g., 24 hours).

-

Lysis and Luciferase Measurement: After exposure, the cells are lysed, and a substrate for luciferase is added. The light produced by the luciferase reaction is measured using a luminometer.

-

Data Analysis: The luciferase activity is proportional to the activation of the AhR. The results are typically expressed as relative light units (RLUs) and compared to a control and a potent AhR agonist like 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD).

OECD Test Guidelines

The toxicological studies on 2,4,6-TBP have been conducted following standardized OECD guidelines to ensure data quality and comparability. The key guidelines referenced are:

-

OECD 422: Combined Repeated Dose Toxicity Study with the Reproduction/Developmental Toxicity Screening Test: This guideline is used to evaluate the effects of repeated oral exposure to a substance and to screen for potential reproductive and developmental toxicity.[17]

-

OECD 404: Acute Dermal Irritation/Corrosion: This guideline assesses the potential of a substance to cause irritation or corrosion to the skin after a single application.[10]

-

OECD 405: Acute Eye Irritation/Corrosion: This guideline evaluates the potential of a substance to cause irritation or corrosion to the eye after a single application.[11]

-

OECD 471: Bacterial Reverse Mutation Test (Ames Test): This is a widely used in vitro test for identifying substances that can cause gene mutations.[6]

-

OECD 473: In vitro Mammalian Chromosomal Aberration Test: This in vitro test is used to identify substances that cause structural chromosome aberrations in cultured mammalian cells.[6]

-

OECD 201: Freshwater Alga and Cyanobacteria, Growth Inhibition Test: This test assesses the toxicity of a substance to freshwater algae by measuring the inhibition of growth.[18]

-

OECD 202: Daphnia sp. Acute Immobilisation Test: This test determines the acute toxicity of a substance to daphnids by measuring their immobilization.[19]

-

OECD 203: Fish, Acute Toxicity Test: This test evaluates the acute toxicity of a substance to fish by determining the concentration that is lethal to 50% of the test organisms (LC50).[3]

-

OECD 301D: Ready Biodegradability - Closed Bottle Test: This test assesses the ready biodegradability of a substance in an aerobic aqueous medium.[20]

-

OECD 305: Bioaccumulation in Fish: This guideline describes procedures for determining the potential of a substance to bioaccumulate in fish.[6]

Conclusion and Future Directions

The toxicological profile of this compound is currently incomplete, with a significant lack of data on the parent compound itself. The available evidence strongly suggests that the toxicity of TTBP-TAZ is largely driven by its rapid and extensive metabolism to 2,4,6-tribromophenol. 2,4,6-TBP exhibits a range of toxic effects, including moderate acute toxicity, skin sensitization, and potential for reproductive and developmental toxicity at high doses. It has also shown some evidence of genotoxicity in in vitro assays.

A key mechanism of toxicity for TTBP-TAZ appears to be the activation of the aryl hydrocarbon receptor, which can lead to adverse effects in the liver.

To provide a more complete risk assessment for TTBP-TAZ, further research is critically needed in the following areas:

-

Comprehensive toxicological testing of the parent compound, TTBP-TAZ: This should include studies on acute, sub-chronic, and chronic toxicity, as well as a full battery of genotoxicity assays.

-

Reproductive and developmental toxicity studies for TTBP-TAZ: To directly assess its impact on these endpoints.

-

Carcinogenicity studies: For both TTBP-TAZ and 2,4,6-TBP to evaluate their long-term cancer risk.

-

Neurotoxicity and immunotoxicity studies: To investigate potential effects on the nervous and immune systems.

-

Ecotoxicological studies on TTBP-TAZ: To understand its environmental fate and effects on a wider range of organisms.

A deeper understanding of the toxicological profile of TTBP-TAZ is essential for regulatory agencies and public health officials to make informed decisions regarding its use and to protect human and environmental health.

References

- 1. utu.fi [utu.fi]

- 2. oecd.org [oecd.org]

- 3. oecd.org [oecd.org]

- 4. catalog.labcorp.com [catalog.labcorp.com]

- 5. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 6. oecd.org [oecd.org]

- 7. Test No. 422: Combined Repeated Dose Toxicity Study with the Reproduction ... - OECD - Google Books [books.google.com]

- 8. oecd.org [oecd.org]

- 9. oecd.org [oecd.org]

- 10. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 11. oecd.org [oecd.org]

- 12. oecd.org [oecd.org]

- 13. oecd.org [oecd.org]

- 14. digitalcommons.unl.edu [digitalcommons.unl.edu]

- 15. mdpi.com [mdpi.com]

- 16. Cellosaurus cell line H1L6.1c2 (CVCL_DC22) [cellosaurus.org]

- 17. oecd.org [oecd.org]

- 18. oecd.org [oecd.org]

- 19. oecd.org [oecd.org]

- 20. img3.epanshi.com [img3.epanshi.com]

An In-depth Technical Guide on the Flame Retardant Mechanism of 2,4,6-Tris(2,4,6-tribromophenoxy)-1,3,5-triazine

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,4,6-Tris(2,4,6-tribromophenoxy)-1,3,5-triazine (TTBP-TAZ), a notable member of the brominated flame retardant family, offers enhanced fire safety to a variety of polymeric materials. This technical guide delineates the core mechanism of action of TTBP-TAZ as a flame retardant, addressing its thermal decomposition, gas and condensed phase activity, and its synergistic interplay with antimony trioxide. While specific quantitative performance data for TTBP-TAZ in the public domain is limited, this document synthesizes the available information and provides generalized experimental protocols for its evaluation. The guide is intended to provide a foundational understanding for researchers and professionals in material science and related fields.

Introduction

This compound, also known commercially as FR-245 or RDT-8, is a high molecular weight, additive flame retardant.[1] Its chemical structure, characterized by a stable triazine core and nine bromine atoms distributed across three phenoxy groups, imparts excellent thermal stability and UV resistance.[2] TTBP-TAZ is frequently employed in engineering plastics such as high-impact polystyrene (HIPS), acrylonitrile-butadiene-styrene (ABS), polycarbonate (PC), and polybutylene terephthalate (PBT).[3] A key aspect of its application is its synergistic combination with antimony trioxide (Sb₂O₃), which significantly enhances its flame retardant efficacy.[3]

Core Mechanism of Action

The flame retardant action of TTBP-TAZ is a multi-faceted process that occurs in both the gas and condensed phases of a fire. The high bromine content is central to its primary function in the gas phase, while the nitrogen-containing triazine ring contributes to its thermal stability and potential condensed phase activity.

Gas Phase Mechanism: Radical Scavenging

The predominant flame-retardant mechanism of TTBP-TAZ occurs in the gas phase and is initiated by its thermal decomposition at elevated temperatures.

-

Thermal Decomposition: Upon heating, the ether linkages between the tribromophenoxy groups and the triazine ring are expected to cleave. This decomposition releases tribromophenol (TBP) and other brominated fragments into the gaseous phase.[1][2] Subsequent decomposition of these fragments at higher temperatures liberates bromine radicals (Br•) and hydrogen bromide (HBr).

-

Radical Quenching Cascade: In the gas phase of a fire, the combustion of a polymer is a self-sustaining cycle of free radical reactions. Highly reactive hydrogen (H•) and hydroxyl (OH•) radicals are key propagators of this cycle. The released HBr and Br• from TTBP-TAZ act as potent scavengers for these high-energy radicals, interrupting the combustion chain reaction through a series of quenching reactions:

-

H• + HBr → H₂ + Br•

-

OH• + HBr → H₂O + Br•

-

H• + Br• → HBr

-

OH• + Br• → HBr + O• (less significant)

-

By replacing the highly reactive H• and OH• radicals with the less reactive Br• radical, the overall energy of the flame is reduced, leading to flame inhibition and potential extinguishment.

Condensed Phase Mechanism

While the gas phase activity is considered dominant, TTBP-TAZ may also contribute to flame retardancy in the condensed phase (the solid polymer).

-

Char Formation: The nitrogen-rich triazine ring is known for its thermal stability and tendency to promote charring. During polymer degradation, the triazine moiety can contribute to the formation of a thermally stable, insulating char layer on the surface of the material. This char layer acts as a physical barrier, limiting the heat transfer to the underlying polymer and restricting the flow of flammable volatile gases to the flame front.

-

"Cooling Effect": The endothermic decomposition of TTBP-TAZ can absorb heat from the polymer, thereby slowing down its degradation rate.

Synergistic Effect with Antimony Trioxide (Sb₂O₃)

The flame retardant efficiency of TTBP-TAZ is significantly amplified when used in conjunction with antimony trioxide. This synergy is a classic example of interaction between a halogen source and a metal oxide.

-

Formation of Antimony Halides: In the presence of HBr released from the decomposition of TTBP-TAZ, antimony trioxide undergoes a series of reactions to form volatile antimony halides and oxyhalides, such as antimony tribromide (SbBr₃), antimony oxybromide (SbOBr), and others.

-

Sb₂O₃ + 6HBr → 2SbBr₃ + 3H₂O

-

-

Enhanced Radical Scavenging: These volatile antimony species are highly effective radical scavengers in the gas phase, participating in a catalytic cycle that further depletes the population of H• and OH• radicals, thus enhancing the flame-inhibiting effect of the bromine compounds.

-

Condensed Phase Activity: Antimony trioxide can also act as a char promoter in the condensed phase, further contributing to the formation of a protective insulating layer.

Data Presentation

Quantitative data on the flame retardant performance of TTBP-TAZ is not extensively available in the public domain. The following table summarizes general physical and thermal properties.

| Property | Value | Reference |

| Chemical Formula | C₂₁H₆Br₉N₃O₃ | [2] |

| Molecular Weight | 1067.43 g/mol | [2] |

| Bromine Content | ~67% | [3] |

| Melting Point | 227-230 °C | [3] |

| 2% Weight Loss Temp. | ≥335 °C | [3] |

Experimental Protocols

The following are generalized experimental protocols for evaluating the flame retardancy and thermal stability of polymers containing TTBP-TAZ.

Thermogravimetric Analysis (TGA)

-

Objective: To determine the thermal stability and decomposition profile of the flame-retardant polymer.

-

Apparatus: Thermogravimetric Analyzer.

-

Procedure:

-

A small sample (5-10 mg) of the polymer containing a known concentration of TTBP-TAZ is placed in a tared TGA pan.

-

The sample is heated from ambient temperature to 800-1000 °C at a constant heating rate (e.g., 10 or 20 °C/min) under a controlled atmosphere (e.g., nitrogen for pyrolysis or air for oxidative degradation).

-

The weight loss of the sample is recorded as a function of temperature.

-

-

Data Analysis: The resulting TGA curve provides information on the onset of decomposition, the temperature of maximum weight loss (from the derivative thermogravimetric, DTG, curve), and the amount of char residue at the end of the experiment.

Cone Calorimetry

-

Objective: To measure the heat release rate and other flammability parameters of the material under forced-combustion conditions.

-

Apparatus: Cone Calorimeter.

-

Procedure:

-

A standard-sized sample (e.g., 100 mm x 100 mm) of the polymer with TTBP-TAZ is placed in a sample holder and exposed to a constant external heat flux (e.g., 35 or 50 kW/m²).

-

A spark igniter is used to ignite the flammable gases released from the sample.

-

During combustion, the oxygen consumption, carbon monoxide and carbon dioxide production, and smoke obscurity are continuously measured.

-

-

Data Analysis: Key parameters obtained include the time to ignition (TTI), heat release rate (HRR) and its peak value (pHRR), total heat released (THR), effective heat of combustion (EHC), and smoke production rate (SPR).

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

-

Objective: To identify the thermal decomposition products of TTBP-TAZ.

-

Apparatus: Pyrolyzer coupled to a Gas Chromatograph-Mass Spectrometer.

-

Procedure:

-

A microgram-scale sample of pure TTBP-TAZ or a polymer formulation containing it is placed in the pyrolyzer.

-

The sample is rapidly heated to a specific pyrolysis temperature (e.g., 400-800 °C) in an inert atmosphere.

-

The volatile pyrolysis products are transferred to the GC column for separation and subsequently identified by the MS detector.

-

-

Data Analysis: The resulting chromatogram and mass spectra allow for the identification of the individual decomposition products, providing insight into the degradation pathways.

Visualizations

Chemical Structure of TTBP-TAZ

Caption: Molecular structure of this compound (TTBP-TAZ).

Gas Phase Flame Retardant Mechanism

Caption: Gas phase radical scavenging mechanism of TTBP-TAZ.

Synergistic Mechanism with Antimony Trioxide

Caption: Synergistic flame retardant mechanism of TTBP-TAZ with antimony trioxide.

Conclusion

This compound is an effective brominated flame retardant that primarily functions through a gas-phase radical scavenging mechanism. Its thermal decomposition releases bromine species that interrupt the chain reactions of combustion. This action is significantly enhanced by the synergistic interaction with antimony trioxide, which forms highly effective volatile antimony halides. Additionally, the triazine core may contribute to condensed phase charring. Further research providing detailed quantitative data from thermal analysis and combustion tests would be invaluable for a more complete understanding and optimization of its flame retardant performance in various polymer systems.

References

Methodological & Application

Application Notes and Protocols: 2,4,6-Tris(2,4,6-tribromophenoxy)-1,3,5-triazine as a Flame Retardant in Polymers

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4,6-Tris(2,4,6-tribromophenoxy)-1,3,5-triazine (TTBPT) is a high-performance, additive flame retardant characterized by its high bromine content and the synergistic effect of nitrogen in the triazine ring. It is a white to off-white powder with excellent thermal and UV stability, making it a suitable flame retardant for a variety of polymers, particularly those processed at high temperatures. TTBPT is often considered a replacement for other brominated flame retardants like decabromodiphenyl ether (DecaBDE) and tetrabromobisphenol A (TBBPA) due to its superior light resistance and thermal stability.[1][2] This document provides detailed application notes and experimental protocols for the use of TTBPT as a flame retardant in polymers.

Applications in Polymeric Systems

TTBPT is recommended for use in a range of engineering plastics.[1][2][3] Its high decomposition temperature allows for safe processing in various injection and extrusion applications.[2] Commonly used polymers include:

-

High Impact Polystyrene (HIPS)

-

Polybutylene Terephthalate (PBT)

-

Acrylonitrile Butadiene Styrene (ABS)

-

Polycarbonate (PC)

-

PC/ABS Blends

-

Polystyrene (PS)

-

Acrylonitrile Styrene (AS)

Mechanism of Flame Retardancy

The flame retardant action of TTBPT occurs in both the gas and condensed phases. Upon heating, TTBPT undergoes thermal decomposition, releasing bromine radicals and nitrogen-containing species.

Gas Phase Action: In the gas phase, the released bromine radicals act as scavengers for the high-energy H• and OH• radicals that propagate the combustion chain reaction. This quenching of reactive species inhibits the flame.

Condensed Phase Action: In the condensed phase, TTBPT promotes the formation of a stable char layer on the polymer surface. This char layer acts as a physical barrier, insulating the underlying polymer from heat and oxygen, and preventing the release of flammable volatiles.

Synergism with Antimony Trioxide (Sb₂O₃): The performance of TTBPT is significantly enhanced when used in conjunction with a synergist, most commonly antimony trioxide (Sb₂O₃).[2] The synergistic mechanism involves the reaction of antimony trioxide with hydrogen bromide (HBr), which is formed from the decomposition of TTBPT, to produce antimony trihalides (e.g., SbBr₃). These antimony trihalides are more effective at scavenging free radicals in the gas phase than HBr alone.[4][5]

Quantitative Performance Data

| Polymer Matrix | Flame Retardant System | Loading (wt%) | LOI (%) | UL-94 Rating (1.6 mm) |

| HIPS | None | 0 | - | No Rating |

| HIPS | TTBPT/Sb₂O₃ | 16 | 23.8 | V-2[5] |

| HIPS | TTBPT/Sb₂O₃ + 0.5% NORSM* | 16.5 | 25.2 | V-0[5] |

*NORSM: Bis(1-methoxy-2,2,6,6-tetramethylpiperidin-4-yl)sebacate, a synergistic agent.

Experimental Protocols

Synthesis of this compound (TTBPT)

This protocol is adapted from publicly available synthesis methods.[6][7]

Materials:

-

2,4,6-Tribromophenol

-

Cyanuric chloride

-

N-methylimidazole

-

Chlorobenzene (or other suitable solvent like dichloromethane or chloroform)

Procedure:

-

In a three-necked flask equipped with a mechanical stirrer, thermometer, and condenser, add 2,4,6-tribromophenol (3.0 eq) and chlorobenzene.

-

Stir and heat the mixture until the 2,4,6-tribromophenol is completely dissolved.

-

Add N-methylimidazole (3.0 eq) to the solution and stir at 40°C for 2 hours to form the N-methylimidazolium salt of 2,4,6-tribromophenol.

-

Cool the reaction mixture to 20-25°C.

-

Slowly add cyanuric chloride (1.0 eq) to the mixture.

-

Maintain the reaction temperature at 20-25°C and continue stirring for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, filter the reaction mixture to separate the solid product.

-

Wash the filter cake with chlorobenzene.

-

Combine the filtrate and washings, and remove the chlorobenzene under reduced pressure to obtain the crude TTBPT.

-

The crude product can be further purified by recrystallization from a suitable solvent if necessary.

Incorporation of TTBPT into Polymers via Melt Compounding

Equipment:

-

Twin-screw extruder

-

Gravimetric feeders

-

Water bath for cooling strands

-

Pelletizer

-

Injection molding machine or compression molding press for sample preparation

Procedure:

-

Dry the polymer resin and TTBPT powder (and Sb₂O₃ if used) in an oven at the appropriate temperature for the specific polymer to remove any moisture.

-

Set the temperature profile of the twin-screw extruder according to the processing recommendations for the polymer being used.

-

Calibrate the gravimetric feeders to deliver the desired weight percentages of the polymer resin, TTBPT, and any other additives.

-

Simultaneously feed the polymer, TTBPT, and other additives into the main hopper of the extruder.

-

The molten polymer blend is extruded through a die into strands.

-

Cool the polymer strands in a water bath.

-

Dry the cooled strands using an air knife.

-

Feed the dried strands into a pelletizer to produce compounded pellets.

-

Dry the pellets before further processing (e.g., injection molding).

-

Use an injection molding machine or compression press to prepare test specimens of the required dimensions for flammability testing.

Flammability Testing Protocols

The LOI test determines the minimum concentration of oxygen in an oxygen/nitrogen mixture that will support the flaming combustion of a material.

Procedure:

-

Place a vertically oriented test specimen in a glass chimney.

-

Introduce a mixture of oxygen and nitrogen into the bottom of the chimney.

-

Ignite the top of the specimen with a pilot flame.

-

Observe the burning behavior of the specimen.

-

Adjust the oxygen concentration in the gas mixture until the minimum concentration that sustains burning for a specified time or length is determined.

-

The LOI is expressed as the volume percentage of oxygen.

This test evaluates the self-extinguishing properties of a vertically oriented plastic specimen.

Procedure:

-

Mount a rectangular test specimen vertically.

-

Apply a calibrated flame to the bottom of the specimen for 10 seconds.

-

Remove the flame and record the afterflame time (t₁).

-

Immediately re-apply the flame for another 10 seconds.

-

Remove the flame and record the second afterflame time (t₂) and the afterglow time (t₃).

-

Record whether any flaming drips ignite a cotton patch placed below the specimen.

-

Classify the material as V-0, V-1, or V-2 based on the burning times and dripping behavior according to the UL-94 standard.

Cone calorimetry is a bench-scale test that measures the heat release rate (HRR) and other flammability parameters of a material under a controlled heat flux.

Procedure:

-

Place a horizontally oriented specimen on a load cell.

-

Expose the specimen to a specified level of radiant heat from a conical heater.

-

Ignite the evolved flammable vapors with a spark igniter.

-

Continuously measure the oxygen concentration in the exhaust gas stream to calculate the heat release rate.

-

Record other parameters such as time to ignition, mass loss rate, smoke production, and total heat released.

Safety Precautions

-

Handle TTBPT powder in a well-ventilated area or with appropriate local exhaust ventilation to avoid inhalation of dust.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

During melt compounding and flammability testing, ensure adequate ventilation to remove any potentially hazardous fumes.

-

Follow all safety guidelines for the operation of high-temperature equipment such as extruders and cone calorimeters.

Disclaimer: The information provided in these application notes is for guidance only. Users should conduct their own tests to determine the suitability of this compound for their specific applications and polymer systems. All experimental work should be carried out by qualified personnel in a suitably equipped laboratory, adhering to all relevant safety procedures.

References

- 1. 2,4,6-tris(2,4-dihydroxyphenyl)-1,3,5-triazine synthesis - chemicalbook [chemicalbook.com]

- 2. Synthesis of 2,4,6-tri-substituted-1,3,5-triazines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Antimony Trioxide: The Classic Synergist for Highly Effective Flame Retardancy - Liaoning Victory Fire-retardant Material Technology Co., Ltd. [vtalc.com]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. CN104761510B - Synthesis method of this compound - Google Patents [patents.google.com]

- 7. guidechem.com [guidechem.com]

Application Notes and Protocols for the Incorporation of 2,4,6-Tris(2,4,6-tribromophenoxy)-1,3,5-triazine into Epoxy Resins

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4,6-Tris(2,4,6-tribromophenoxy)-1,3,5-triazine (TTBPT), also known as FR-245, is a high-performance, additive flame retardant characterized by its high bromine and nitrogen content.[1] Its excellent thermal stability, low volatility, and superior UV resistance make it a compelling candidate for enhancing the fire safety of various polymers, including epoxy resins.[1][2] TTBPT's molecular structure, featuring a stable triazine ring and multiple bromine atoms, allows for a synergistic flame retardant effect, acting in both the gas and condensed phases to inhibit combustion. This document provides detailed application notes and experimental protocols for the synthesis of TTBPT and its incorporation into epoxy resin systems.

Properties of this compound

| Property | Value | Reference |

| Chemical Formula | C₂₁H₆Br₉N₃O₃ | [3] |

| Molecular Weight | 1067.43 g/mol | [3] |

| Appearance | White powder | [1] |

| Melting Point | 227-230 °C | [1] |

| Bromine Content | ≥67% | [1] |

| Decomposition Temperature (2% weight loss) | ≥335 °C | [1] |

| Solubility | Slightly soluble in water; soluble in most alcohols and ethers. | [4] |

Experimental Protocols

Synthesis of this compound (TTBPT)

This protocol is adapted from established synthesis methods for TTBPT.

Materials:

-

Cyanuric chloride

-

2,4,6-Tribromophenol

-

Anhydrous potassium carbonate (K₂CO₃)

-

Acetonitrile

-

Ethanol

-

Deionized water

Equipment:

-

Three-neck round-bottom flask

-

Condenser

-

Stirrer

-

Thermometer

-

Heating mantle

-

Filtration apparatus

-

Vacuum oven

Procedure:

-

In a three-neck round-bottom flask equipped with a condenser, stirrer, and thermometer, dissolve cyanuric chloride (10 mmol) in 100 mL of acetonitrile.

-

Add 2,4,6-tribromophenol (30 mmol) and anhydrous potassium carbonate (100 mmol) to the solution.

-

Stir the mixture at 0 °C for 1 hour.

-

Allow the reaction mixture to warm to room temperature and continue stirring for another hour.

-

Reflux the mixture for 16-18 hours.

-

After reflux, remove the solvent under reduced pressure.

-

Add an excess of deionized water to the residue to precipitate the product.

-

Isolate the solid product by filtration and wash thoroughly with an ethanol-water mixture.

-

Dry the purified this compound product in a vacuum oven at 80 °C until a constant weight is achieved.

Incorporation of TTBPT into Epoxy Resin

This protocol provides a general method for incorporating TTBPT into a standard diglycidyl ether of bisphenol A (DGEBA) epoxy resin system. Researchers should note that the optimal loading of TTBPT and the specific curing parameters may vary depending on the specific epoxy resin and curing agent used.

Materials:

-

Diglycidyl ether of bisphenol A (DGEBA) based epoxy resin

-

This compound (TTBPT) powder

-

4,4'-Diaminodiphenylmethane (DDM) or other suitable amine curing agent

-

Acetone (optional, for viscosity reduction)

Equipment:

-

Mechanical stirrer or planetary mixer

-

Heating plate or oil bath

-

Vacuum oven

-

Molds for sample casting

Procedure:

-

Preheat the DGEBA epoxy resin to 80 °C to reduce its viscosity.

-

Gradually add the desired weight percentage of TTBPT powder to the preheated epoxy resin while stirring mechanically. Continue stirring until a homogenous dispersion is achieved. If necessary, a small amount of acetone can be used to aid dispersion, which should be subsequently removed under vacuum.

-

Add the stoichiometric amount of the curing agent (e.g., DDM) to the epoxy-TTBPT mixture. The typical stoichiometric ratio of epoxy groups to amine hydrogen is 1:1.

-

Continue stirring the mixture at 80 °C for approximately 15-20 minutes to ensure uniform mixing of all components.

-

Degas the mixture in a vacuum oven at 80 °C to remove any entrapped air bubbles.

-

Pour the degassed mixture into preheated molds.

-

Cure the samples in an oven using a suitable curing cycle. A typical cycle for a DDM-cured system is 120 °C for 2 hours followed by a post-cure at 150 °C for 2 hours.

-

Allow the samples to cool slowly to room temperature before demolding.

Characterization of TTBPT-Epoxy Composites

The following characterization techniques are recommended to evaluate the properties of the flame-retardant epoxy composites.

| Test | Purpose | Typical Observations |

| Thermogravimetric Analysis (TGA) | To assess the thermal stability and char formation of the composites. | Increased char yield and onset decomposition temperature with the addition of TTBPT. |

| Limiting Oxygen Index (LOI) | To determine the minimum oxygen concentration required to support combustion. | An increase in the LOI value indicates improved flame retardancy. |

| UL-94 Vertical Burn Test | To evaluate the flammability and self-extinguishing properties. | A V-0 rating is desirable, indicating that the material self-extinguishes quickly with no dripping. |

| Cone Calorimetry | To measure heat release rate (HRR), total heat release (THR), and smoke production. | Reduction in peak HRR and THR with the addition of TTBPT. |

| Mechanical Testing (Tensile, Flexural) | To assess the impact of TTBPT on the mechanical properties of the epoxy resin. | Potential for slight changes in tensile strength and modulus. |

| Scanning Electron Microscopy (SEM) | To examine the morphology of the char residue after combustion. | A dense and continuous char layer suggests effective condensed-phase flame retardancy. |

Data Presentation

The following tables present hypothetical data based on the performance of other triazine-based flame retardants in epoxy resins to illustrate the expected trends when incorporating TTBPT. Note: This data is for illustrative purposes only and actual results may vary.

Table 1: Thermal Properties of TTBPT-Epoxy Composites (Hypothetical Data)

| Sample | Td5% (°C) (N₂) | Td,max (°C) (N₂) | Char Yield at 800 °C (%) (N₂) |

| Neat Epoxy | 350 | 375 | 15 |

| Epoxy + 10 wt% TTBPT | 360 | 385 | 25 |

| Epoxy + 20 wt% TTBPT | 370 | 395 | 35 |

Table 2: Flame Retardancy of TTBPT-Epoxy Composites (Hypothetical Data)

| Sample | LOI (%) | UL-94 Rating |

| Neat Epoxy | 24 | No Rating |

| Epoxy + 10 wt% TTBPT | 29 | V-1 |

| Epoxy + 20 wt% TTBPT | 33 | V-0 |

Table 3: Mechanical Properties of TTBPT-Epoxy Composites (Hypothetical Data)

| Sample | Tensile Strength (MPa) | Tensile Modulus (GPa) |

| Neat Epoxy | 75 | 3.0 |

| Epoxy + 10 wt% TTBPT | 72 | 3.2 |

| Epoxy + 20 wt% TTBPT | 68 | 3.4 |

Visualizations

Caption: Experimental workflow for the synthesis of TTBPT and its incorporation into epoxy resin.

Caption: Flame retardant mechanism of TTBPT in epoxy resins.

References

- 1. Synthesis and application of a triazine derivative containing boron as flame retardant in epoxy resins - Arabian Journal of Chemistry [arabjchem.org]

- 2. Synthesis of a Novel P/N-Triazine-Containing Ring Flame Retardant and Its Application in Epoxy Resin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. 2, 4, 6-Tris (2, 4, 6-Tribromophenoxy) -1, 3, 5-Triazine [foremost-chem.com]

Detecting a Novel Flame Retardant: Application Notes and Protocols for the Analysis of 2,4,6-Tris(2,4,6-tribromophenoxy)-1,3,5-triazine (TTBP-TAZ)

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the analytical determination of 2,4,6-Tris(2,4,6-tribromophenoxy)-1,3,5-triazine (TTBP-TAZ), a novel brominated flame retardant of growing environmental and health concern. The methodologies outlined herein are primarily based on advanced chromatographic and mass spectrometric techniques, offering high sensitivity and selectivity for the detection of this high molecular weight compound in various matrices.

Introduction

This compound (TTBP-TAZ) is a high molecular weight brominated flame retardant used as a replacement for banned polybrominated diphenyl ethers (PBDEs).[1][2] Its presence has been reported in environmental samples, electronic waste, and consumer products, necessitating robust analytical methods for monitoring and risk assessment.[2][3] This application note details validated methods for the extraction, cleanup, and quantification of TTBP-TAZ.

Analytical Approaches

The primary analytical techniques for the determination of TTBP-TAZ are gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS).[4] Due to its low volatility and high molecular weight, LC-MS, particularly with tandem mass spectrometry (LC-MS/MS), is often the preferred method for sensitive and selective quantification.[1][4]

Key Analytical Techniques:

-

High-Performance Liquid Chromatography coupled to a Tandem Mass Spectrometer (HPLC-MS/MS): A reliable and validated method for the simultaneous determination of TTBP-TAZ in environmental samples like sediment and fish.[1][5][6]

-

Gas Chromatography coupled with Mass Spectrometry (GC-MS): Utilized for determining the chemical structure and concentrations of TTBP-TAZ in dust samples from electronic waste recycling facilities.[3]

-

Ambient Mass Spectrometry and Liquid Chromatography with Atmospheric Pressure Chemical Ionization (APCI) combined with High-Resolution Time-of-Flight Mass Spectrometry (HR-TOFMS): Developed for the screening, detection, and quantification of this compound.[1][2]

Quantitative Data Summary

The following tables summarize the quantitative performance of a validated HPLC-MS/MS method for the analysis of TTBP-TAZ in environmental samples.[1][5][6]

Table 1: Method Validation Parameters for TTBP-TAZ in Sediment Samples

| Parameter | Value |

| Calibration Range | 16.6–770.6 μg kg⁻¹ |

| Correlation Coefficient (R²) | 0.998 - 0.999 |

| Limit of Detection (LOD) | 10–28 μg kg⁻¹ |

| Limit of Quantification (LOQ) | - |

| Mean Recovery (at 100 μg kg⁻¹) | 98 - 114% |

| Intra-day Relative Standard Deviation | < 11% |

| Inter-day Precision | < 11% |

Table 2: Method Validation Parameters for TTBP-TAZ in Fish Samples (Bream)

| Parameter | Value |

| Calibration Range | 47.4–742.5 μg kg⁻¹ |

| Correlation Coefficient (R²) | 0.998 - 0.999 |

| Limit of Detection (LOD) | 7–25 μg kg⁻¹ |

| Limit of Quantification (LOQ) | 22–80 μg kg⁻¹ |

| Mean Recovery (at 100 μg kg⁻¹) | 98 - 114% |

| Intra-day Relative Standard Deviation | < 11% |

| Inter-day Precision | < 11% |

Experimental Protocols

Protocol 1: Analysis of TTBP-TAZ in Environmental Samples (Sediment and Fish) by HPLC-MS/MS

This protocol is based on a validated method for the simultaneous determination of TTBP-TAZ and other triazine-based brominated flame retardants.[1][5][6]

1. Sample Preparation and Extraction:

-

Pressurized Liquid Extraction (PLE) is the recommended method for achieving the best extraction efficiency.[1][4]

-

Extraction Solvent: 100% Toluene

-

Extraction Time: 20 minutes

-

Extraction Cycles: 2

-

Extraction Temperature: 100 °C

-

Flushing Volume: 60%

-

-

Alternative extraction techniques that have been tested include solid-liquid extraction, ultrasound-assisted extraction, and Soxhlet extraction.[1][4]

2. Cleanup:

-

For Sediment Samples: Use a modified multilayer silica gel column.[1][4]

-

For Fish Samples: Employ gel permeation chromatography (GPC) followed by a Florisil® column.[1][4]

3. HPLC-MS/MS Analysis:

-

Liquid Chromatography: The separation is optimized by varying mobile phases, oven temperatures, modifiers, and buffers.[1][5][6]

-

Mass Spectrometry (Tandem MS):

-

Quantification Transition: m/z 1069.3 → 314.8

-

Confirmation Transition: m/z 1069.1 → 909.5

-

Isotope Dilution: Use of isotopically labeled [¹³C₁₈]-TTBP-TAZ (m/z 1087.3 → 320.8) for quantification is recommended to correct for matrix effects and recovery losses.[5]

-

Protocol 2: Analysis of TTBP-TAZ in Dust Samples by GC-MS

This protocol is suitable for the analysis of TTBP-TAZ in dust samples, particularly from electronic waste recycling environments.[3]

1. Sample Preparation and Extraction:

-

Detailed extraction procedures for dust are not explicitly provided in the search results, however, a standard Soxhlet extraction or ultrasonic extraction with a suitable organic solvent (e.g., toluene or a hexane/dichloromethane mixture) is a common approach for brominated flame retardants in dust.

2. Cleanup:

-

A multi-layer silica gel column or Florisil column can be used for cleanup to remove interfering matrix components.

3. GC-MS Analysis:

-

Gas Chromatography: Use a capillary column suitable for semi-volatile organic compounds. The oven temperature program should be optimized for the separation of high molecular weight compounds.

-